molecular formula C16H13NO4S B2425559 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 848767-24-8

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2425559
CAS No.: 848767-24-8
M. Wt: 315.34
InChI Key: UOLDWOMFZFRBGL-ZROIWOOFSA-N
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Description

Thiophene-based compounds are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .


Physical and Chemical Properties Analysis

Thiophene derivatives show a variety of properties and applications. They are essential heterocyclic compounds .

Scientific Research Applications

Catalytic Applications and Synthesis

  • The research conducted by Gabriele et al. (2006) explored a novel synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This process demonstrates a significant degree of stereoselectivity, with the Z isomers being preferentially or exclusively formed, establishing a foundation for the synthetic utility of related compounds in organic chemistry Gabriele et al., 2006.

Photocatalytic Degradation

  • Mahalakshmi et al. (2007) investigated the photocatalytic degradation of carbofuran, a compound structurally related to the given chemical, using semiconductor oxides. This study highlights the potential for using related compounds in environmental cleanup and degradation of pollutants through photocatalytic processes Mahalakshmi et al., 2007.

Organic Synthesis and Functionalization

  • Cheng et al. (2010) and Dawood et al. (2007) provided insights into the synthesis of densely functionalized pyrroles and thiophenes, as well as benzofuran-based thiophene, 1,3-oxathiole, and 1,3,4-oxa(thia)diazole derivatives. These studies demonstrate the versatility of similar compounds in constructing complex organic molecules with potential applications in materials science and pharmaceuticals Cheng et al., 2010; Dawood et al., 2007.

Antimicrobial Applications

  • Kheder and Mabkhot (2012) explored the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives anchored to the thieno[2,3-b]thiophene moiety, demonstrating promising antimicrobial properties. This suggests the potential use of structurally related compounds in developing new antimicrobial agents Kheder & Mabkhot, 2012.

Future Directions

Thiophene-based compounds have broad prospects in the field of functional materials . They are considered promising building blocks for photovoltaic applications .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-17(2)16(19)20-10-5-6-12-13(8-10)21-14(15(12)18)9-11-4-3-7-22-11/h3-9H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLDWOMFZFRBGL-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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